molecular formula C10H9ClO2 B1460952 2-(Chloromethyl)-5-methoxy-1-benzofuran CAS No. 933786-82-4

2-(Chloromethyl)-5-methoxy-1-benzofuran

Cat. No. B1460952
CAS RN: 933786-82-4
M. Wt: 196.63 g/mol
InChI Key: BJWHSCUFBASVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Chloromethyl)-5-methoxy-1-benzofuran” likely refers to a compound that contains a benzofuran core, which is a type of heterocyclic compound . The “2-(Chloromethyl)” and “5-methoxy” parts suggest that there are chloromethyl and methoxy functional groups attached to the benzofuran core .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by techniques such as melting point analysis and viscosity measurements .

Scientific Research Applications

Synthesis and β-Amyloid Aggregation Inhibition

2-(Chloromethyl)-5-methoxy-1-benzofuran derivatives have been synthesized and studied for their potential as β-amyloid aggregation inhibitors, crucial in Alzheimer's disease research. For instance, Choi et al. (2003) detailed the synthesis of a potent β-amyloid aggregation inhibitor using a related benzofuran compound (Choi, H., Seo, P., Son, B., & Kang, B., 2003).

Antimicrobial and Antitumor Activities

Research on benzofuran derivatives, including this compound, has shown promising antimicrobial and antitumor activities. For example, Hiremathad et al. (2015) emphasized the antimicrobial potential of benzofuran compounds, highlighting their significance in developing new therapeutic agents (Hiremathad, A., Patil, M. R., Chethana, K. R., Chand, K., Santos, M. A., & Keri, R. S., 2015).

Photocycloaddition Applications

Sakamoto et al. (2000) explored the photocycloaddition of substituted pyridines with benzofuran, which has implications for the synthesis of complex organic molecules and potential applications in drug synthesis and material science (Sakamoto, M., Kinbara, A., Yagi, T., Mino, T., Yamaguchi, K., & Fujita, T., 2000).

Novel Synthesis Methods

The versatility and potential applications of benzofuran derivatives in pharmaceuticals and materials science have prompted research into novel synthesis methods. For instance, More and Mali (2016) reported a general method for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans, applicable to producing biologically active natural products (More, K. R., & Mali, R. S., 2016).

Potential in Alzheimer's Disease Imaging

Labib (2013) described the synthesis of a benzofuran derivative for use as an amyloid imaging agent in Alzheimer's disease, indicating the potential of such compounds in diagnostic imaging (Labib, A., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Chloromethyl)-5-methoxy-1-benzofuran”. For example, if it’s used as a pharmaceutical, the mechanism of action would involve its interaction with biological targets .

Safety and Hazards

The safety and hazards associated with “2-(Chloromethyl)-5-methoxy-1-benzofuran” would depend on its specific properties. It’s important to refer to the safety data sheet (SDS) for this compound for accurate information .

Future Directions

The future directions for “2-(Chloromethyl)-5-methoxy-1-benzofuran” would depend on its applications. For example, if it’s used in pharmaceuticals, future directions might involve improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWHSCUFBASVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652798
Record name 2-(Chloromethyl)-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933786-82-4
Record name 2-(Chloromethyl)-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-methoxy-1-benzofuran
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-methoxy-1-benzofuran
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-5-methoxy-1-benzofuran
Reactant of Route 4
2-(Chloromethyl)-5-methoxy-1-benzofuran
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-5-methoxy-1-benzofuran
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-5-methoxy-1-benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.